- A green method for preparation of Ceftibuten, China, , ,

Cas no 97519-39-6 (ceftibuten)

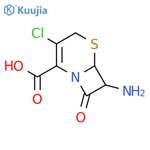

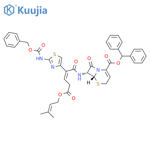

ceftibuten structure

Produktname:ceftibuten

ceftibuten Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- ceftibuten

- Ceftibuten-13C3

- Sch 39720

- 7432S

- antibiotic7432s

- Ceftibutene

- cephalosporin7432-s

- cephem

- cis-ceftibutin

- s7432

- Sch-39720

- 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid

- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)

- Antibiotic 7432S

- Cedax

- Ceftibuten (SCH 39720)

- Cephalosporin 7432-S

- cis-Ceftibuten

- S 7432

- NCGC00178501-01

- D00922

- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate

- Ceftibutenum

- (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- Keimax

- DB01415

- C08117

- Ceftibuten hydrate

- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- BRD-K11124378-002-01-0

- CHEMBL1605

- AKOS005146205

- J01DA39

- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid

- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

- Q419521

- EN300-21702502

- CHEBI:3510

- Tox21_111446

- C3391

- SBI-0206740.P001

- CEFTIBUTEN [VANDF]

- ACHN383

- CEFTIBUTEN [MI]

- MFCD00864918

- ACHN-383

- SR-05000001989-1

- Ceftibutene [INN-French]

- BSPBio_002733

- UNII-IW71N46B4Y

- BRD-K11124378-001-04-6

- Ceftibuten (USAN/INN)

- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid

- CEFTIBUTEN [USAN]

- HMS2093K18

- IW71N46B4Y

- Ceftibutenum (INN-Latin)

- Ceftibutene (INN-French)

- BRD-K11124378-335-01-4

- Pharmakon1600-01505207

- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- DTXSID4045925

- NSC-758925

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-

- Ceftibuten, Antibiotic for Culture Media Use Only

- AB01563048_01

- Ceftibuteno

- CEFTIBUTIN [VANDF]

- CEFTIBUTEN [WHO-DD]

- HY-B0698

- Ceftibuteno [INN-Spanish]

- PF-07612577 component PF-06264006

- PF-06264006

- (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 97519-39-6

- BRD-K11124378-335-02-2

- DTXCID2025925

- NCGC00178501-04

- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-

- NCGC00095137-01

- BDBM50370586

- CCG-39440

- CEFTIBUTEN [INN]

- Ceftem

- CAS-97519-39-6

- HMS1922L17

- NSC 758925

- 7432-S

- Ceftibutin

- AKOS015854930

- Ceftibuteno (INN-Spanish)

- Ceftibuten [USAN:INN:BAN]

- 97519-39-6 (free)

- SR-05000001989

- NS00001036

- NSC758925

- SCHEMBL37054

- Ceftibutenum [INN-Latin]

- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid

- C-2550

- Ceprifran

- HMS3715P10

- SPECTRUM1505207

- GTPL12029

- Spectrum5_001558

-

- MDL: N/A

- Inchi: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1

- InChI-Schlüssel: UNJFKXSSGBWRBZ-BJCIPQKHSA-N

- Lächelt: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O

Berechnete Eigenschaften

- Genaue Masse: 410.03500

- Monoisotopenmasse: 410.03547653g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 5

- Anzahl der Akzeptoren für Wasserstoffbindungen: 10

- Schwere Atomanzahl: 27

- Anzahl drehbarer Bindungen: 7

- Komplexität: 755

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 1

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: 12

- Oberflächenladung: 0

- XLogP3: -0.3

- Topologische Polaroberfläche: 217Ų

Experimentelle Eigenschaften

- Farbe/Form: NA

- Dichte: 1.8±0.1 g/cm3

- Schmelzpunkt: Not available

- Siedepunkt: 966.4°C at 760 mmHg

- Flammpunkt: >110°(230°F)

- Brechungsindex: 1.762

- Löslichkeit: Soluble in aqueous solutions. Also soluble in DMSO

- PSA: 216.46000

- LogP: 0.86180

ceftibuten Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Sicherheitshinweise: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- RTECS:XI0367220

- Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.

ceftibuten Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-10mg |

Ceftibuten |

97519-39-6 | 98% | 10mg |

¥453.00 | 2023-09-09 | |

| Chemenu | CM190446-100mg |

(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

97519-39-6 | 98% | 100mg |

$361 | 2021-08-05 | |

| Enamine | EN300-21702502-0.05g |

(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

97519-39-6 | 0.05g |

$2755.0 | 2023-06-01 | ||

| Chemenu | CM190446-100mg |

(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

97519-39-6 | 98% | 100mg |

$361 | 2023-01-06 | |

| Biosynth | FC176429-25 mg |

Ceftibuten |

97519-39-6 | 25mg |

$546.00 | 2023-01-04 | ||

| 1PlusChem | 1P019GB9-100mg |

Ceftibuten |

97519-39-6 | 98% | 100mg |

$135.00 | 2025-03-03 | |

| Aaron | AR019GJL-50mg |

Ceftibuten |

97519-39-6 | 98% | 50mg |

$697.00 | 2025-02-28 | |

| 1PlusChem | 1P019GB9-10mg |

Ceftibuten |

97519-39-6 | 10mg |

$104.00 | 2025-03-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-50mg |

Ceftibuten |

97519-39-6 | 98% | 50mg |

¥1857.00 | 2023-09-09 | |

| Biosynth | FC176429-5 mg |

Ceftibuten |

97519-39-6 | 5mg |

$181.95 | 2023-01-04 |

ceftibuten Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran , Water ; 10 min, 30 °C

1.2 3 h, 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C

1.2 3 h, 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Silica ; 1.2 h, 80 °C

Referenz

- Method for preparing ceftibuten, China, , ,

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride Solvents: Anisole

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to Ceftibuten, Organic Process Research & Development, 2002, 6(2), 169-177

Synthetic Routes 7

Reaktionsbedingungen

Referenz

- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- The synthesis of 3-hydroxycephalosporin compounds, Guowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride Solvents: Anisole ; 1 h, rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C

Referenz

- Method for synthesizing ceftibutene, China, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride Solvents: Anisole ; 0 °C; 45 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C; 20 °C → -5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

Referenz

- Preparation method of Ceftibuten, China, , ,

Synthetic Routes 11

Reaktionsbedingungen

Referenz

- Process for the preparation of 3-sulfonyloxy-3-cephem compounds, Japan, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Acetylacetone , Aluminum chloride , Hydrochloric acid Solvents: Anisole , Water

Referenz

- Process for the preparation of cephem compounds, Japan, , ,

Synthetic Routes 13

Reaktionsbedingungen

Referenz

- Method for refining high-purity ceftibuten using acetonitrile and activated carbon, China, , ,

Synthetic Routes 14

Reaktionsbedingungen

Referenz

- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Reaktionsbedingungen

Referenz

- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen

Referenz

- An improved process for the manufacture of 3-hydroxy-3-cephem derivatives, India, , ,

Synthetic Routes 19

Reaktionsbedingungen

Referenz

- Preparation of diazabicyclooctane derivative as β-lactamase inhibitor, World Intellectual Property Organization, , ,

ceftibuten Raw materials

- 7-Amino-3-chloro-3-cephem-4-carboxylic acid

- (6R,7R)-7-[[(2Z)-2-[2-(Benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Ceftibuten Impurity 8

- (6R,7R)-7-[[(2Z)-4-Carboxy-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 2-Pentenedioic acid,2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(phenylmethyl)ester, (Z)-

- 5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, 7-[[5-[(3-METHYL-2-BUTEN-1-YL)OXY]-1,5-DIOXO-2-[2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-4-THIAZOLYL]-2-PENTEN-1-YL]AMINO]-8-OXO-, DIPHENYLMETHYL ESTER, (6R,7R)-

- Diphenylmethyl (6R,7R)-7-[[(2Z)-2-[2-(benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

ceftibuten Preparation Products

ceftibuten Verwandte Literatur

-

Gholam Hossein Hakimelahi,Pai-Chi Li,Ali A. Moosavi-Movahedi,Jamshid Chamani,Ghadam Ali Khodarahmi,Tai Wei Ly,Famil Valiyev,Max K. Leong,Shahram Hakimelahi,Kak-Shan Shia,Ito Chao Org. Biomol. Chem. 2003 1 2461

-

Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462

-

Suffora Akhter,Abdur Rehman,S. M. A. Abidi,Farukh Arjmand,Sartaj Tabassum New J. Chem. 2022 46 11462

-

N. Vasudevan,Mrityunjay K. Sharma,D. Srinivasa Reddy,Amol A. Kulkarni React. Chem. Eng. 2018 3 520

-

Prashant S. Kharkar,Ponnadurai Ramasami,Yee Siew Choong,Lydia Rhyman,Sona Warrier RSC Adv. 2016 6 26329

97519-39-6 (ceftibuten) Verwandte Produkte

- 118081-34-8(Ceftibuten dihydrate)

- 1881322-03-7(6-(aminomethyl)-2,3-dihydro-1h,5h-pyrido3,2,1-ijquinolin-5-one hydrochloride)

- 892762-74-2(4-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine)

- 42981-94-2(1-(Chloromethyl)-3-methoxy-2-methyl-benzene)

- 2098076-56-1(Methyl 2-methyl-6-(thiophen-2-yl)pyrimidine-4-carboxylate)

- 2137812-71-4(Cyclobutanol, 1-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-2-methyl-)

- 2171262-70-5((2S)-3,6-diethoxy-2-propyl-2,5-dihydropyrazine)

- 1260773-09-8(2-Cyano-6-fluorobenzylamine)

- 16883-45-7(Tetramethylammonium borohydride)

- 920363-11-7(1-(3,4-difluorobenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

Empfohlene Lieferanten

Nantong Boya Environmental Protection Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

上海贤鼎生物科技有限公司

Gold Mitglied

CN Lieferant

Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Shanghai Aoguang Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge